

Application Note: Solid-Phase Synthesis and Salt Exchange Protocol for Homocarnosine Sulphate

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Compound of Interest

Compound Name: Homocarnosine sulphate

CAS No.: 19841-48-6

Cat. No.: B1633747

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Target Audience: Peptide chemists, pharmaceutical researchers, and drug development professionals. Objective: To provide an authoritative, scalable, and self-validating protocol for the solid-phase peptide synthesis (SPPS) of the dipeptide Homocarnosine, followed by its conversion to a stable sulphate salt.

Biological Context & Rationale

Homocarnosine (γ -aminobutyryl-L-histidine) is an endogenous, brain-specific dipeptide synthesized in the central nervous system by the enzyme carnosine synthase 1 (CARNS1)[1]. Composed of γ -aminobutyric acid (GABA) and L-histidine, it functions as a critical inhibitory neuromodulator, a potent antioxidant, and an anti-inflammatory agent capable of preventing oxidative DNA damage[2].

While structurally similar to carnosine (β -alanyl-L-histidine), homocarnosine possesses greater resistance to degradation by serum carnosinase, making it a highly attractive candidate for neuroprotective therapeutics and functional food studies[3]. The sulphate salt form

(**Homocarnosine sulphate**) is specifically targeted in pharmaceutical development due to its highly stable crystalline structure, predictable solubility profile, and optimal shelf-life[4].

Mechanistic Principles of the Synthesis (E-E-A-T)

As a Senior Application Scientist, it is critical to look beyond the basic steps of SPPS and understand the chemical causality driving our methodological choices. Dipeptide synthesis presents unique challenges that require specific strategic mitigations.

Solid Support Selection: Defeating Diketopiperazine (DKP) Formation

We utilize 2-Chlorotrityl chloride (2-CTC) resin rather than standard Wang resin. The synthesis of dipeptides containing a C-terminal histidine is notoriously susceptible to diketopiperazine (DKP) formation. During the Fmoc deprotection of the second amino acid (GABA), the newly freed N-terminus can nucleophilically attack the ester bond connecting the histidine to the resin, prematurely cleaving the peptide as a cyclic DKP byproduct. The extreme steric bulk of the 2-CTC linker physically shields this ester bond, drastically reducing the kinetics of this side reaction[5].

Coupling Chemistry: Minimizing Racemization

For the coupling of Fmoc-GABA-OH to the resin-bound His, we employ DIC/Oxyma Pure instead of traditional uronium salts (like HBTU or HATU) with DIPEA. Histidine is highly prone to base-catalyzed racemization at its alpha-carbon. By using the non-basic DIC/Oxyma coupling system, we maintain a near-neutral microenvironment, preserving the chiral integrity of the L-histidine residue. Furthermore, the imidazole side chain of histidine is protected with a Trityl (Trt) group to prevent unwanted acylation.

Thermodynamic Salt Exchange

Peptides cleaved from the resin using Trifluoroacetic acid (TFA) are inherently isolated as TFA salts. Because TFA is cytotoxic, a salt exchange is mandatory. Rather than relying on time-consuming preparative ion-exchange chromatography, we utilize a thermodynamically driven precipitation method. By titrating the aqueous peptide solution to pH 3 with dilute sulphuric acid and introducing absolute ethanol, we force the selective crystallization of **Homocarnosine**

sulphate. The sulphate salt is insoluble in ethanol, whereas residual TFA and organic impurities remain dissolved in the supernatant[4].

Experimental Protocols

Note: This protocol is designed as a self-validating system. Quality control checkpoints (e.g., Kaiser tests) are embedded to ensure reaction completion before proceeding.

Phase 1: Solid-Phase Peptide Synthesis (SPPS)

- **Resin Swelling:** Weigh 1.0 g of 2-CTC resin (loading capacity ~1.0 mmol/g) into a fritted SPPS reaction vessel. Swell the resin in Dichloromethane (DCM) for 30 minutes with gentle nitrogen bubbling. Drain the solvent.
- **First Amino Acid Loading:** Dissolve 1.2 equivalents (eq) of Fmoc-His(Trt)-OH and 4.0 eq of N,N-Diisopropylethylamine (DIPEA) in a minimal volume of dry DCM. Add to the resin and agitate for 2 hours at room temperature.
- **Capping:** To prevent truncated sequences, cap any unreacted active chloride sites on the resin by adding a mixture of DCM/Methanol/DIPEA (17:2:1, v/v/v) for 3 × 10 minutes. Wash the resin thoroughly with N,N-Dimethylformamide (DMF) (5 × 1 min) and DCM (5 × 1 min).
- **Fmoc Deprotection:** Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes. **Self-Validation:** Monitor the UV absorbance of the drain solution at 301 nm to confirm the removal of the dibenzofulvene-piperidine adduct. Wash with DMF (5 × 1 min).
- **Coupling of GABA:** Dissolve 3.0 eq of Fmoc-GABA-OH, 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC), and 3.0 eq of Oxyma Pure in DMF. Add to the resin and agitate for 1 hour.
 - **Self-Validation:** Perform a Kaiser (ninhydrin) test. A yellow/colorless bead indicates complete coupling; blue indicates incomplete coupling requiring a second cycle.
- **Final Deprotection:** Remove the N-terminal Fmoc group from the GABA residue using 20% piperidine in DMF (2 × 10 mins). Wash extensively with DMF and DCM, then dry the resin under vacuum for 1 hour.

Phase 2: Cleavage and Global Deprotection

- **Cleavage Cocktail:** Prepare a fresh mixture of TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5, v/v/v). The TIS acts as a carbocation scavenger to irreversibly trap the trityl groups released from the histidine side chains.
- **Reaction:** Add 10 mL of the cleavage cocktail per gram of resin. Agitate gently for 2 hours at room temperature.
- **Precipitation:** Filter the cleavage solution directly into 10 volumes of ice-cold diethyl ether (-20 °C). Centrifuge at 4000 rpm for 10 minutes to pellet the crude Homocarnosine TFA salt. Decant the supernatant, wash the pellet twice with fresh cold ether, and air-dry.

Phase 3: Sulphate Salt Exchange & Lyophilization

- **Dissolution:** Dissolve the crude Homocarnosine TFA salt in a minimal volume of sterile, distilled water.
- **Acidification:** While monitoring with a calibrated pH meter, carefully titrate the solution to exactly pH 3.0 using 0.1 M Sulphuric Acid (H₂SO₄)[4].
- **Crystallization:** Transfer the solution to a 4 °C cold room. Gradually add absolute ethanol dropwise under continuous magnetic stirring. The **Homocarnosine sulphate** salt will begin to separate as granular white crystals[4].
- **Filtration:** Filter the crystals through a sintered glass funnel. Wash with a small volume of cold water-ethanol mixture.
- **Lyophilization:** Re-dissolve the purified crystals in sterile water. Snap-freeze the aliquots using a dry ice/ethanol bath to ensure rapid solidification and uniform ice crystal formation. Lyophilize under deep vacuum (<0.1 mbar) with a primary drying shelf temperature below -20 °C to remove unbound water via sublimation, yielding a highly stable, dry powder[6].

Quantitative Data & Parameters

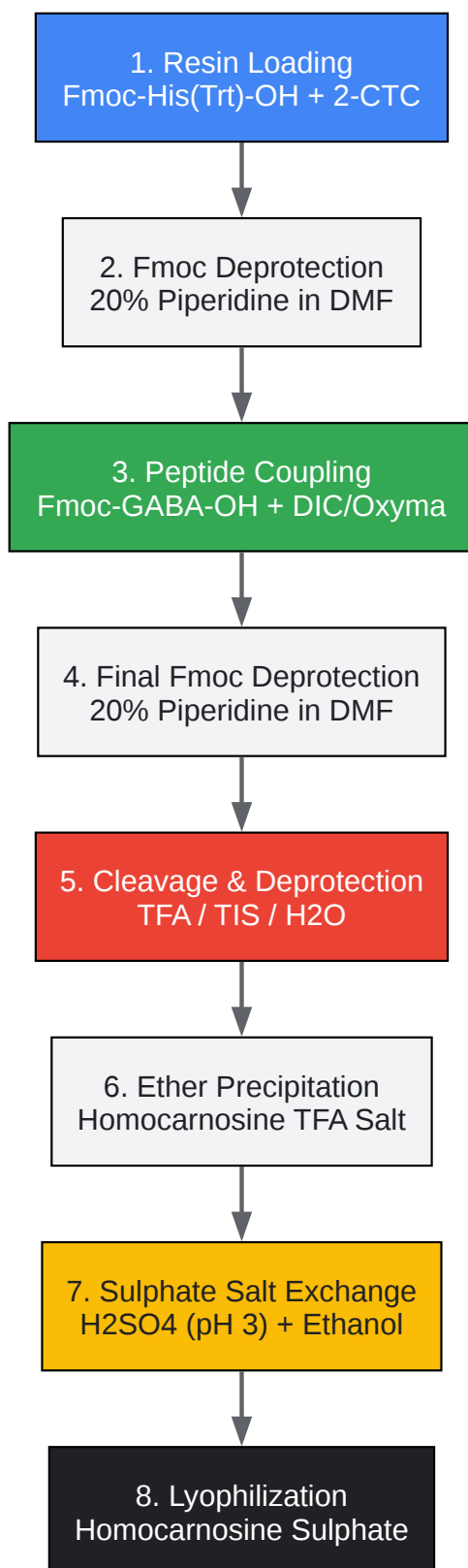
Table 1: SPPS Reagent Equivalents & Conditions

Reagent / Material	Function	Equivalents	Reaction Time
2-CTC Resin	Solid Support	1.0 eq	N/A
Fmoc-His(Trt)-OH	1st Amino Acid	1.2 eq	2 hours
Fmoc-GABA-OH	2nd Amino Acid	3.0 eq	1 hour
DIC / Oxyma Pure	Coupling Reagents	3.0 eq each	1 hour
20% Piperidine/DMF	Fmoc Deprotection	Excess	5 min + 15 min

Table 2: Cleavage and Salt Exchange Parameters

Parameter	Reagent / Condition	Mechanistic Purpose
Cleavage Cocktail	TFA/TIS/H ₂ O (95:2.5:2.5)	Global deprotection and resin cleavage
Precipitation	Cold Diethyl Ether (-20 °C)	Isolate crude Homocarnosine TFA
Titration	0.1 M H ₂ SO ₄ (to pH 3)	Introduce sulphate ions to displace TFA[4]
Crystallization	Absolute Ethanol (4 °C)	Precipitate Homocarnosine sulphate[4]
Lyophilization	Vacuum (<0.1 mbar), < -20 °C	Remove water, prevent hydrolysis, ensure stability[6]

Process Visualization



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Workflow of **Homocarnosine Sulphate** synthesis detailing SPPS, cleavage, and salt exchange.

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Sources

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